molecular formula C19H16N2S2 B2860450 2-(benzylsulfanyl)-9-methyl-5H-thiochromeno[4,3-d]pyrimidine CAS No. 478246-74-1

2-(benzylsulfanyl)-9-methyl-5H-thiochromeno[4,3-d]pyrimidine

Cat. No. B2860450
CAS RN: 478246-74-1
M. Wt: 336.47
InChI Key: FXYFDPWIYYKJDQ-UHFFFAOYSA-N
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Description

Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .


Molecular Structure Analysis

Pyrimidines are known to have a six-membered ring with two nitrogen atoms. The specific molecular structure of “2-(benzylsulfanyl)-9-methyl-5H-thiochromeno[4,3-d]pyrimidine” would require more specific information or a dedicated analysis .


Chemical Reactions Analysis

The chemical reactions involving pyrimidines can be complex and varied. For example, the prolongation of the linker between the central pyrimidine and the methylsulfinylphenyl ring can reduce the inhibitory efficacy . The specific chemical reactions of “this compound” are not available in the literature I have access to.


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its specific structure. For example, some pyrimidines have been found to have properties such as density, boiling point, vapour pressure, and others . The specific physical and chemical properties of “this compound” are not available in the literature I have access to.

Scientific Research Applications

Synthesis and Fluorescence Properties

Compounds with structural motifs similar to 2-(benzylsulfanyl)-9-methyl-5H-thiochromeno[4,3-d]pyrimidine have been synthesized and studied for their solid-state fluorescence properties. For example, novel fluorescent compounds derived from benzo[4,5]thieno[3,2-d]pyrimidine have shown strong fluorescence, suggesting potential applications in materials science and bioimaging technologies. These studies highlight the importance of heterocyclic compounds in developing new fluorescent materials with potential utility in various scientific and industrial applications (Yokota et al., 2012).

Antitumor and Antibacterial Agents

Similar pyrimidine derivatives have been explored for their potential as antitumor and antibacterial agents. For instance, 2-amino-4-oxo-5-substituted-pyrrolo[2,3-d]pyrimidines have been synthesized as potential inhibitors of thymidylate synthase, displaying significant antitumor and antibacterial activity. These findings suggest that compounds with pyrimidine cores might be valuable in the development of new chemotherapeutic agents (Gangjee et al., 1996).

Crystal Structure and Biological Evaluation

Research on pyrimidine derivatives, including those with benzylsulfanyl groups, has also focused on their crystal structure and biological evaluation. Studies have shown that these compounds exhibit varied biological activities, including cytotoxic properties against cancer cell lines and antimicrobial effects. Such research underlines the potential of these compounds in pharmaceutical development and the design of new drugs with specific biological targets (Stolarczyk et al., 2021).

Antioxidant and Anticorrosive Additives

The synthesis of pyrimidine derivatives has extended into the development of new additives for industrial applications, such as antioxidants and anticorrosive agents for motor oils. This demonstrates the compound's versatility and its potential utility beyond biomedical research, including in materials science and chemical engineering (Hassan et al., 2010).

Mechanism of Action

The mechanism of action of pyrimidines can vary depending on their specific structure and the biological system they interact with. Some pyrimidines exhibit anti-inflammatory effects attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators . The specific mechanism of action for “2-(benzylsulfanyl)-9-methyl-5H-thiochromeno[4,3-d]pyrimidine” is not available in the literature I have access to.

Safety and Hazards

The safety and hazards associated with a compound depend on its specific structure and properties. It’s important to refer to safety data sheets for specific compounds for accurate information . The safety and hazards of “2-(benzylsulfanyl)-9-methyl-5H-thiochromeno[4,3-d]pyrimidine” are not available in the literature I have access to.

Future Directions

The future directions in the study of pyrimidines involve the development of new pyrimidines as anti-inflammatory agents . The specific future directions for “2-(benzylsulfanyl)-9-methyl-5H-thiochromeno[4,3-d]pyrimidine” are not available in the literature I have access to.

properties

IUPAC Name

2-benzylsulfanyl-9-methyl-5H-thiochromeno[4,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2S2/c1-13-7-8-17-16(9-13)18-15(12-22-17)10-20-19(21-18)23-11-14-5-3-2-4-6-14/h2-10H,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXYFDPWIYYKJDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)SCC3=CN=C(N=C32)SCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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